1-Piperidin-4-yl-azepane dihydrochloride
Overview
Description
1-Piperidin-4-yl-azepane dihydrochloride is a unique chemical compound with the empirical formula C11H24Cl2N2 . It is typically available in solid form .
Molecular Structure Analysis
The molecular weight of 1-Piperidin-4-yl-azepane dihydrochloride is 255.23 . The compound’s structure can be represented by the SMILES notation: C1CCCN(CC1)C2CCNCC2.Cl.Cl .Physical And Chemical Properties Analysis
1-Piperidin-4-yl-azepane dihydrochloride is a solid substance . Its empirical formula is C11H24Cl2N2 , and it has a molecular weight of 255.23 .Scientific Research Applications
Synthesis of Novel Compounds
- A study conducted by Ivanov et al. (2014) explored the synthesis of a novel tricyclic chromeno[3,4-c]pyridine derivative using piperidine and hexamethyleneimine (azepane), revealing the potential for creating unique chemical structures (Ivanov et al., 2014).
Asymmetric Synthesis and Natural Alkaloid Derivation
- Kano et al. (2010) demonstrated an asymmetric synthesis of cyclic amino acids with piperidine and azepane core structures, leading to the creation of natural alkaloid dihydropinidine and the NMDA antagonist Selfotel (Kano et al., 2010).
Structural Analysis and Crystallography
- Betz et al. (2011) conducted a structural analysis of a piperazine derivative bearing a bulky substituent, providing insights into the molecular structure and hydrogen bonding patterns, which are crucial for understanding chemical interactions (Betz et al., 2011).
Synthesis of Functionalized Piperidine and Azepane Derivatives
- Bassler et al. (2015) achieved the synthesis of α-arylated and alkenylated piperidine and azepane derivatives, highlighting the versatility of these compounds in creating functionalized derivatives (Bassler et al., 2015).
Development of Potent Inhibitors
- Varnes et al. (2010) identified novel inhibitors of GlyT1 by replacing the piperidine with an azepane, underscoring the potential therapeutic applications of these compounds (Varnes et al., 2010).
Creation of Functional Molecules
- Zhou and Yeung (2014) reported an aminocyclization-aziridine ring expansion cascade, leading to the exclusive formation of azepanes, which can be transformed into a variety of functional molecules (Zhou & Yeung, 2014).
properties
IUPAC Name |
1-piperidin-4-ylazepane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-4-10-13(9-3-1)11-5-7-12-8-6-11;;/h11-12H,1-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFHDSWLHNVZIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-4-yl-azepane dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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